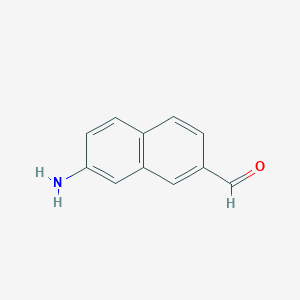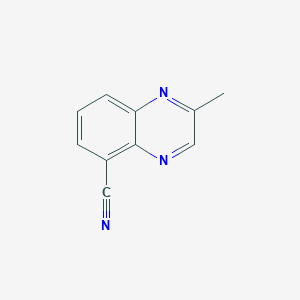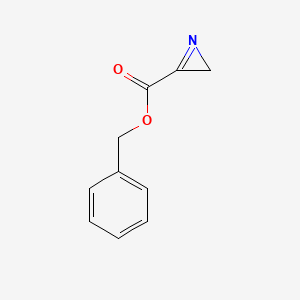
2H-Azirine-3-carboxylic acid, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2H-azirine-3-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2H-azirine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of benzyl acrylate. This process typically requires three steps:
Formation of Benzyl Acrylate: Benzyl alcohol reacts with acryloyl chloride in the presence of a base such as triethylamine to form benzyl acrylate.
Cyclization: The benzyl acrylate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azirine ring.
Purification: The resulting benzyl 2H-azirine-3-carboxylate is purified through standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of benzyl 2H-azirine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Addition: The azirine ring’s electrophilic nature makes it susceptible to nucleophilic addition reactions. Common nucleophiles include amines, alcohols, and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, with dienes like furans.
Oxidation and Reduction: Benzyl 2H-azirine-3-carboxylate can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cycloaddition: Dienes such as furans are used in the presence of a catalyst or under thermal conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Addition: The major products are aziridine derivatives.
Cycloaddition: The products include various cycloadducts, such as dihydrofuranols.
Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include aziridine-2-carboxylates and other derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2H-azirine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Wirkmechanismus
The mechanism of action of benzyl 2H-azirine-3-carboxylate involves its electrophilic azirine ring, which can undergo nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine or lysine residues. The compound’s reactivity is attributed to the high ring strain and the presence of the electrophilic carbon-nitrogen double bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2H-azirine-3-carboxylate: Similar in structure but with a methyl group instead of a benzyl group.
Ethyl 2H-azirine-3-carboxylate: Similar in structure but with an ethyl group instead of a benzyl group.
3-Phenyl-2H-azirine-2-carboxamide: Similar azirine ring structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Benzyl 2H-azirine-3-carboxylate is unique due to its benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in synthetic applications and medicinal chemistry.
Eigenschaften
CAS-Nummer |
328119-58-0 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
benzyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
QRZIWHYUHRFRDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)
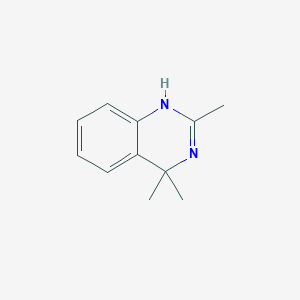
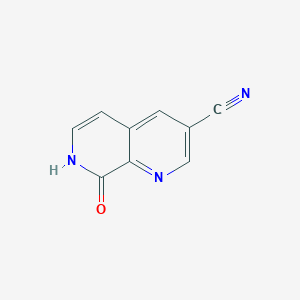
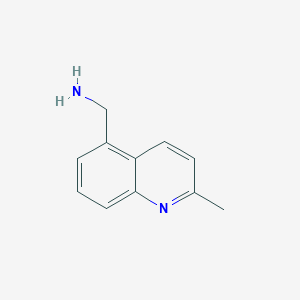

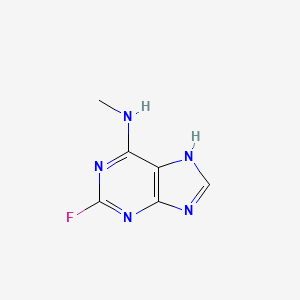
![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)

